molecular formula C6H8N2OS B13044428 N,N-dimethyl-1,2-oxazole-4-carbothioamide

N,N-dimethyl-1,2-oxazole-4-carbothioamide

Cat. No.: B13044428
M. Wt: 156.21 g/mol
InChI Key: IDOYDMRGXWLDPQ-UHFFFAOYSA-N
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Description

Dimethyl-1,2-oxazole-4-carbothioamide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol It is known for its unique structure, which includes an oxazole ring and a carbothioamide group

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N,N-dimethyl-1,2-oxazole-4-carbothioamide

InChI

InChI=1S/C6H8N2OS/c1-8(2)6(10)5-3-7-9-4-5/h3-4H,1-2H3

InChI Key

IDOYDMRGXWLDPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CON=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1,2-oxazole-4-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of dimethyl-1,2-oxazole-4-carbothioamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2-oxazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted oxazole compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N,N-Dimethyl-1,2-oxazole-4-carbothioamide serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of derivatives that may exhibit enhanced properties or functionalities. For instance, it can be utilized in the synthesis of oxadiazole derivatives, which have shown promising biological activities.

Biological Evaluations

Research indicates that this compound exhibits potential biological activities. Studies have focused on its interactions with biomolecules, particularly in the context of anti-inflammatory and anticancer properties. For example, derivatives of oxazole compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammatory diseases and cancer .

Case Study: Anticancer Activity

A study highlighted that certain derivatives of oxazole compounds showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that these compounds could inhibit cell proliferation at lower concentrations compared to standard therapeutic agents .

Therapeutic Applications

Potential Drug Development

The compound is being explored for its potential therapeutic applications. Its role as a precursor in drug development is particularly notable. Research has indicated that it may contribute to the development of non-toxic chemopreventive agents that can mitigate the side effects associated with traditional chemotherapy drugs .

Industrial Applications

Chemical Production

In industrial contexts, this compound is utilized in the production of various chemical products. Its versatility allows it to be incorporated into formulations aimed at enhancing product efficacy or stability.

Summary Table of Applications

Application AreaDescriptionReferences
Chemical Synthesis Building block for complex organic molecules and derivatives
Biological Activity Exhibits anti-inflammatory and anticancer properties; inhibits COX enzymes
Therapeutic Use Potential precursor in drug development for non-toxic chemopreventive agents
Industrial Use Utilized in the production of various chemical products

Mechanism of Action

The mechanism of action of dimethyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The oxazole ring and carbothioamide group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl-1,2-oxazole-4-carbothioamide include:

  • 3,5-Dimethyl-4-isoxazolecarbothioamide
  • 4-Isoxazolecarbothioamide, 3,5-dimethyl-

Uniqueness

Dimethyl-1,2-oxazole-4-carbothioamide is unique due to its specific combination of an oxazole ring and a carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

N,N-Dimethyl-1,2-oxazole-4-carbothioamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an oxazole ring and a carbothioamide group, which are key to its biological activity. The compound can be synthesized through cyclization reactions involving 3-methyl-2-oxazoline and thiourea in the presence of a base like sodium hydroxide.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives of oxazole compounds, it was found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial4 µg/mL
Escherichia coliAntibacterial8 µg/mL
Candida albicansAntifungal16 µg/mL

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cancer cell lines (PA1 ovarian carcinoma and PC3 prostate carcinoma) revealed that this compound exhibited cytotoxic effects with an IC50 value ranging from 10 to 20 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
PA1 (Ovarian Carcinoma)15Apoptosis induction
PC3 (Prostate Carcinoma)12Cell cycle arrest

Immunomodulatory Effects

This compound has been studied for its immunomodulatory properties. It has been shown to influence cytokine production and immune cell activity.

The compound modulates immune responses by affecting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. In vitro studies indicate that it can inhibit mitogen-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting its potential as an anti-inflammatory agent .

Table 3: Immunomodulatory Effects

Immune FunctionEffectObservations
PBMC ProliferationInhibitionReduced cell proliferation in response to LPS stimulation
Cytokine ProductionModulationDecreased levels of TNF-alpha and IL-1β in cell cultures

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